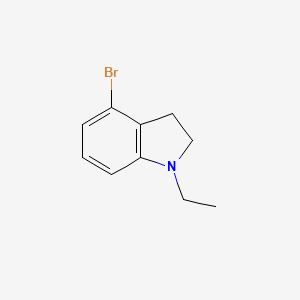![molecular formula C12H21FN2O2 B14900378 tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B14900378.png)
tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[321]octan-3-yl)carbamate is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
The synthesis of tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[321]octan-3-yl)carbamate typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the fluoro group can be replaced by other nucleophiles under appropriate conditions
Applications De Recherche Scientifique
tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate involves its interaction with specific molecular targets. The fluoro group and the bicyclic structure play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate specific pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate can be compared with other similar compounds such as:
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate
- rac-tert-butyl N-[(1R,2R,5S)-8-oxobicyclo[3.2.1]octan-2-yl]carbamate
These compounds share similar bicyclic structures but differ in functional groups, which can lead to variations in their chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C12H21FN2O2 |
|---|---|
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate |
InChI |
InChI=1S/C12H21FN2O2/c1-12(2,3)17-11(16)15-9-6-7-4-5-8(14-7)10(9)13/h7-10,14H,4-6H2,1-3H3,(H,15,16)/t7-,8+,9-,10+/m0/s1 |
Clé InChI |
NBYONZZBTJZHTF-QCLAVDOMSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]2CC[C@H]([C@H]1F)N2 |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC2CCC(C1F)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




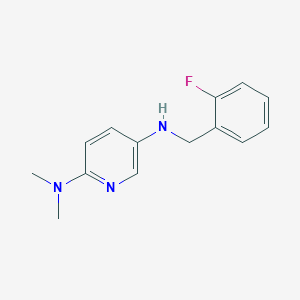
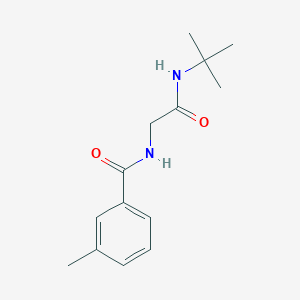
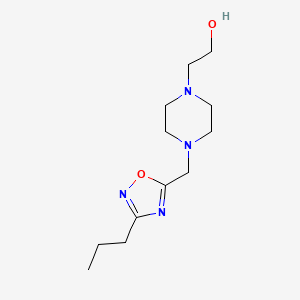
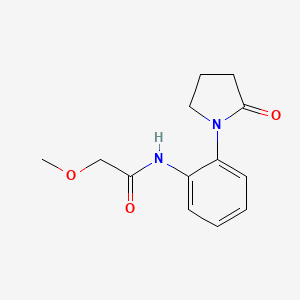
![2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethanone](/img/structure/B14900322.png)
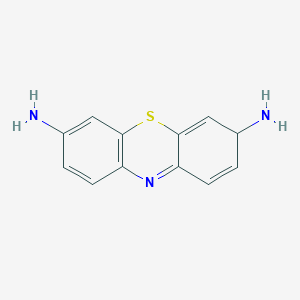
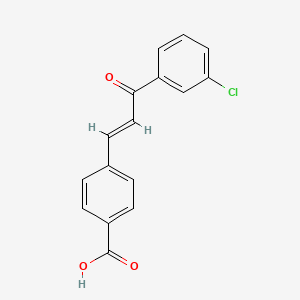
![3-(2-Aminoethyl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B14900347.png)
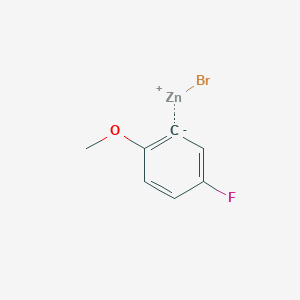
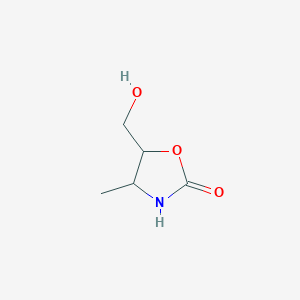
![N-[4-(acetylamino)phenyl]prop-2-enamide](/img/structure/B14900391.png)
